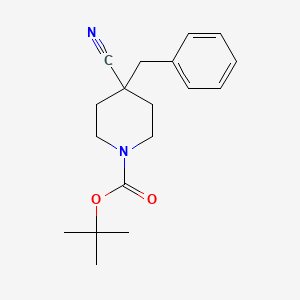
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is an organic compound characterized by the presence of a fluorinated alkene and a hydroxyl group. The compound’s structure includes a double bond between the second and third carbon atoms, with four fluorine atoms attached to the fourth carbon. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4,4,4-Tetrafluorobut-2-ene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality.
化学反応の分析
Types of Reactions
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4,4,4-Tetrafluorobut-2-enal or 2,4,4,4-Tetrafluorobut-2-enone.
Reduction: Formation of 2,4,4,4-Tetrafluorobutan-1-ol.
Substitution: Formation of 2,4,4,4-Tetrafluorobut-2-enyl chloride or bromide.
科学的研究の応用
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its interactions with biological targets or catalytic sites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
(E)-2,4,4,4-Tetrafluorobut-2-EN-1-OL: The “E” isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
2,4,4,4-Tetrafluorobutan-1-ol: The fully saturated analog without the double bond.
2,4,4,4-Tetrafluorobut-2-enal: The aldehyde derivative formed by oxidation of the hydroxyl group.
Uniqueness
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is unique due to its specific geometric configuration and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
91600-37-2 |
|---|---|
分子式 |
C4H4F4O |
分子量 |
144.07 g/mol |
IUPAC名 |
2,4,4,4-tetrafluorobut-2-en-1-ol |
InChI |
InChI=1S/C4H4F4O/c5-3(2-9)1-4(6,7)8/h1,9H,2H2 |
InChIキー |
GYJBBVSZSOKWLC-UHFFFAOYSA-N |
SMILES |
C(C(=CC(F)(F)F)F)O |
異性体SMILES |
C(/C(=C/C(F)(F)F)/F)O |
正規SMILES |
C(C(=CC(F)(F)F)F)O |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)

![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)
![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)









